

Spectroscopic and Synthetic Profile of 1,1-Dimethoxyoctane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethoxyoctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,1-dimethoxyoctane**, a valuable acetal in organic synthesis and various industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis. The information herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and utilization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for **1,1-dimethoxyoctane**. The data is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **1,1-dimethoxyoctane**.

^1H NMR Spectroscopic Data

Note: Specific, experimentally verified high-resolution ^1H NMR data for **1,1-dimethoxyoctane** is not readily available in public domains. The data presented below is based on predicted

values and typical chemical shifts for similar structural motifs.

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH(OCH ₃) ₂	4.3 - 4.5	Triplet	~5.5
-OCH ₃	3.2 - 3.4	Singlet	N/A
-CH ₂ -CH(O) ₂	1.5 - 1.7	Multiplet	~7.0
-(CH ₂) ₅ -	1.2 - 1.4	Multiplet	
-CH ₃	0.8 - 0.9	Triplet	

¹³C NMR Spectroscopic Data

Note: As with ¹H NMR, the specific ¹³C NMR data is based on predictive models and known chemical shift ranges for analogous structures.

Carbon	Chemical Shift (δ , ppm)
-CH(OCH ₃) ₂	102 - 104
-OCH ₃	52 - 54
-CH ₂ -CH(O) ₂	33 - 35
-(CH ₂) ₅ -	22 - 32
-CH ₃	13 - 15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,1-dimethoxyoctane** is characterized by the presence of C-O and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
2950 - 2850	Strong	C-H stretch (alkane)
1470 - 1450	Medium	C-H bend (alkane)
1150 - 1050	Strong	C-O stretch (acetal)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **1,1-dimethoxyoctane** would show the molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity (%)	Fragment Ion
174	Low	[M] ⁺ (Molecular Ion)
143	Moderate	[M - OCH ₃] ⁺
75	High	[CH(OCH ₃) ₂] ⁺

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of **1,1-dimethoxyoctane** and the acquisition of its spectroscopic data.

Synthesis of 1,1-Dimethoxyoctane

This protocol describes the synthesis of **1,1-dimethoxyoctane** from octanal and methanol using an acid catalyst.

Materials:

- Octanal
- Methanol (anhydrous)
- Amberlyst-15 ion-exchange resin (acidic catalyst)

- Anhydrous sodium sulfate
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal (1 equivalent) and anhydrous methanol (5 equivalents).
- Add Amberlyst-15 resin (10% by weight of octanal).
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction (typically after 2-4 hours), filter off the Amberlyst-15 resin and wash it with a small amount of diethyl ether.
- Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **1,1-dimethoxyoctane**.

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the NMR, IR, and MS spectra of **1,1-dimethoxyoctane**.

NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-20 mg of purified **1,1-dimethoxyoctane** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the proton-decoupled ^{13}C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy:

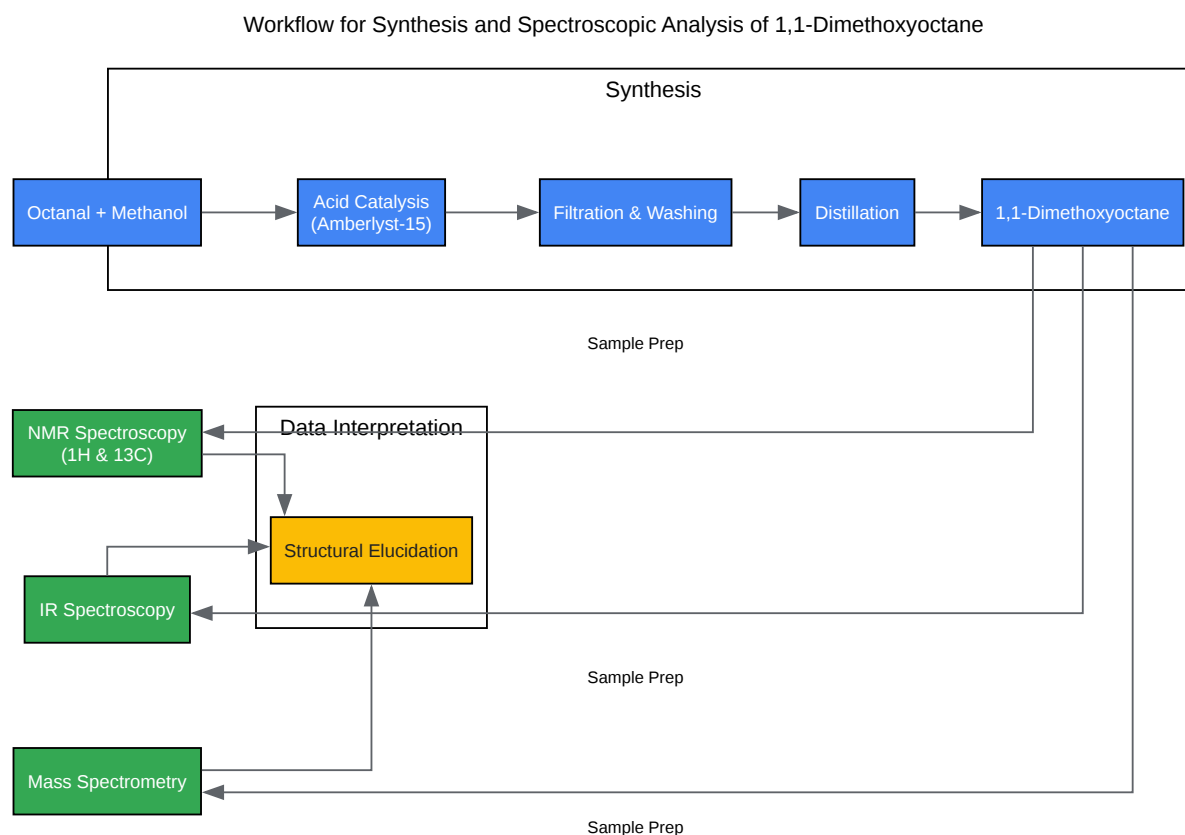
- **Sample Preparation:** Place a drop of neat liquid **1,1-dimethoxyoctane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$. Acquire a background spectrum of the clean salt plates prior to running the sample.

Mass Spectrometry:

- **Sample Introduction:** Introduce a dilute solution of **1,1-dimethoxyoctane** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, a GC column suitable for separating volatile organic compounds should be used.
- **Ionization:** Use electron ionization (EI) at 70 eV.
- **Data Acquisition:** Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

Visualizations

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **1,1-dimethoxyoctane**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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